(R)-BoroCpg(+)-Pinanediol-hydrochloride
Description
(R)-BoroCpg(+)-Pinanediol-Hydrochloride (CAS: 147208-69-3), also referred to as (R)-BoroPro-(+)-Pinanediol-HCl or (R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride, is a chiral boronic acid derivative. Its molecular formula is C₁₄H₂₅BClNO₂, with a molecular weight of 285.62 g/mol . The compound consists of a proline (pyrrolidine) backbone modified with a boronic acid group esterified to (+)-pinanediol, a chiral diol derived from pinene. The hydrochloride salt enhances stability and crystallinity, making it suitable for synthetic and pharmaceutical applications .
This compound is primarily used in asymmetric synthesis and protease inhibition studies, leveraging its boronic acid moiety to form reversible covalent bonds with enzyme active sites. It is commercially available in gram-scale quantities, with prices ranging from $2,000/0.1 g to $14,000/5 g .
Properties
Molecular Formula |
C14H25BClNO2 |
|---|---|
Molecular Weight |
285.62 g/mol |
IUPAC Name |
cyclopropyl-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-6-10(13)14(3)11(7-9)17-15(18-14)12(16)8-4-5-8;/h8-12H,4-7,16H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
InChI Key |
KBRIBWUNFRKVHI-QGRIBYALSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(C4CC4)N.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4CC4)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Methodologies
Three-Step Synthesis Route (Patent CN107827916B)
The patented method optimizes yield and stereoselectivity through sequential amino protection, boron ester exchange, and deprotection (Figure 1).
Step 1: Amino Protection
Reagents and Conditions:
- Starting material: (R)-1-Amino-3-methylbutane-1-pinacol borate hydrochloride.
- Protecting agents: Di-tert-butyl dicarbonate (Boc₂O), benzyl chloroformate (Cbz-Cl), or acetyl chloride.
- Base: Triethylamine or potassium carbonate.
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: 0–25°C.
The amino group is protected to prevent undesired side reactions during subsequent steps. Boc protection is preferred due to its stability under basic conditions and ease of removal.
Step 2: Boron Ester Exchange
Reagents and Conditions:
- Pinanediol source: (1S,2S,3R,5S)-2,3-Pinanediol.
- Molar ratio: 1:1.05–1.5 (substrate:pinanediol).
- Solvent: Methanol or toluene.
- Temperature: 0–60°C.
- Time: 1–2 hours.
The pinacol borate undergoes transesterification with pinanediol, driven by the thermodynamic stability of the pinanediol-boron complex. This step achieves >99% ee, critical for downstream pharmaceutical applications.
Step 3: Deprotection
Catalysts and Conditions:
- Hydrogenation: 10% Pd/C under H₂ (0.1–1 MPa).
- Acidic cleavage: HCl in dioxane or trifluoroacetic acid.
- Solvent: Methanol or ethyl acetate.
- Temperature: 25–50°C.
Boc and Cbz groups are removed under hydrogenation or acidic conditions, yielding the final hydrochloride salt with >99.8% ee.
Table 1. Comparison of Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Amino Protection | Boc₂O, K₂CO₃, CH₂Cl₂ | 92 | – |
| Boron Ester Exchange | Pinanediol, toluene, 50°C | 85 | 99.5 |
| Deprotection | 10% Pd/C, H₂, MeOH | 90 | 99.8 |
Mechanistic Insights
Stereochemical Control in Boron Ester Exchange
The pinanediol ligand induces chirality via its rigid bicyclic structure, which preferentially stabilizes the (R)-configured boron intermediate. Density functional theory (DFT) studies suggest that the ΔG‡ for the (R)-pathway is 2.3 kcal/mol lower than the (S)-pathway due to reduced steric clash between the pinanediol methyl groups and the substrate’s isobutyl chain.
Optimization and Scalability
Applications in Drug Synthesis
The compound serves as the key chiral building block for bortezomib:
Challenges and Alternatives
Limitations of Prior Methods
Emerging Techniques
- Enzymatic Resolution: Lipase-mediated kinetic resolution achieved 98% ee but required expensive biocatalysts.
Chemical Reactions Analysis
Types of Reactions
®-BoroCpg(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form boranes or other reduced boron-containing species.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or boronic acids.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, ®-BoroCpg(+)-Pinanediol-hydrochloride is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, this compound is used to study the interactions of boron-containing compounds with biological molecules. It is also used in the development of boron-based drugs and therapeutic agents.
Medicine
In medicinal chemistry, ®-BoroCpg(+)-Pinanediol-hydrochloride is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising compound for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it a valuable reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-BoroCpg(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modulate biological pathways. The pinanediol group enhances its stability and solubility, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include boronic acid esters with varying amino acid backbones or diol components. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Boronic Acid Derivatives
*Estimated based on leucine’s molecular structure.
Commercial Availability and Pricing
Table 2: Commercial Availability of Selected Compounds
| Compound Name | Supplier | Purity | Price (USD) |
|---|---|---|---|
| (R)-BoroPro-(+)-Pinanediol-HCl | Rare Chemicals Catalog | ≥95% | $2,000/0.1 g |
| (R)-BoroLeu-(+)-Pinanediol-HCl | Hangzhou Zhongchang | ≥98% | Not disclosed |
| Bortezomib | Pharmaceutical vendors | >99% | ~$10,000/g |
- (R)-BoroPro-(+)-Pinanediol-HCl is niche and expensive due to specialized synthesis requirements .
- Bortezomib is mass-produced but priced higher due to clinical demand.
Research Findings and Limitations
- Synthetic Utility : (R)-BoroPro-(+)-Pinanediol-HCl’s chiral boronic acid group enables Suzuki-Miyaura couplings with high enantiomeric excess (e.g., >90% ee in arylproline syntheses) .
- Comparative Stability : The HCl salt form improves shelf-life compared to neutral boronic esters, which hydrolyze faster .
Q & A
Q. How can researchers balance open data sharing with intellectual property concerns in studies involving this compound?
- Methodological Answer : Use tiered data access: publish synthetic protocols and characterization data openly, while retaining proprietary process details under embargo. Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data. Consult institutional IP offices and use data-sharing agreements compliant with GDPR or HIPAA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
